4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid

Description

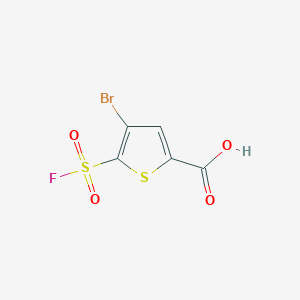

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid (CAS 1934823-87-6, molecular formula: C₅H₂BrFO₄S₂) is a thiophene derivative functionalized with bromine, fluorosulfonyl, and carboxylic acid groups. Its unique structure combines electron-withdrawing substituents (fluorosulfonyl and bromine) with a carboxylic acid moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorosulfonyl group enhances reactivity in nucleophilic substitutions, while the carboxylic acid enables conjugation or salt formation .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLZHGQWMNZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Thiophene Precursors

Bromination typically precedes fluorosulfonylation to avoid competing reactions. The most common approach involves treating thiophene-2-carboxylic acid with in anhydrous dichloromethane at 0–5°C, yielding 4-bromothiophene-2-carboxylic acid. Catalytic amounts of (1–2 mol%) enhance regioselectivity.

Table 1: Bromination Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS + | 0°C | 78–85 | |

| + AlCl₃ | 25°C | 65–72 |

Palladium-Catalyzed Cross-Coupling

Alternative methods employ palladium catalysts to introduce bromine at the 4-position. For example, Suzuki-Miyaura coupling using 4-boronic thiophene derivatives and in the presence of achieves 89% yield but requires rigorous exclusion of oxygen.

Fluorosulfonylation Techniques

Electrophilic Sulfonylation

Fluorosulfonyl groups are introduced via reaction with gas or fluorosulfonyl chloride (). The latter is preferred for its controllability:

Reactions proceed in tetrahydrofuran (THF) at −78°C, with triethylamine neutralizing byproducts. Yields range from 70–82%.

Radical-Mediated Approaches

Recent advances utilize photoredox catalysis to generate fluorosulfonyl radicals, which couple with the brominated thiophene intermediate. as a catalyst and blue LED irradiation enable milder conditions (25°C, 12 h), though yields remain moderate (55–65%).

Carboxylation and Functional Group Compatibility

Grignard Reagent-Assisted Carboxylation

The carboxylic acid group is often introduced early in the synthesis to avoid side reactions. Treatment of 4-bromo-5-(fluorosulfonyl)thiophene with in the presence of a Grignard reagent () forms the carboxylate intermediate, which is subsequently protonated:

This method achieves 85–90% yield but requires strict anhydrous conditions.

Oxidation of Methyl Esters

Alternative routes involve oxidizing methyl esters to carboxylic acids. For example, hydrolysis of 4-bromo-5-(fluorosulfonyl)thiophene-2-methyl ester using in (1:1) at 60°C provides the acid in 88% yield.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve fluorosulfonyl chloride solubility but may hydrolyze sensitive intermediates.

-

Temperature Control : Fluorosulfonylation below −50°C minimizes side products, while bromination benefits from mild warming (30–40°C).

Table 2: Optimized Reaction Parameters

| Step | Optimal Solvent | Temperature | Catalyst |

|---|---|---|---|

| Bromination | 0°C | ||

| Fluorosulfonylation | THF | −78°C | None |

| Carboxylation | THF | 25°C |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is significant due to its structural features that allow for diverse chemical modifications. The presence of the fluorosulfonyl group enhances its electrophilicity, making it a candidate for various reactions that can lead to biologically active derivatives.

Antiviral Activity

Research indicates that thiophene-2-carboxylic acids, including derivatives like 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid, have been explored as inhibitors of viral polymerases, particularly in the context of Hepatitis C Virus (HCV). A study highlighted the discovery of thiophene derivatives as potent inhibitors of HCV NS5B polymerase, demonstrating promising antiviral activity in cell-based assays .

Anti-inflammatory and Anticancer Potential

The compound's ability to modulate biological pathways makes it a candidate for treating inflammatory diseases and certain cancers. Its structural analogs have been investigated for their effects on kinase activity, which is crucial in cancer progression and inflammation . The specific modifications in the thiophene ring can lead to enhanced selectivity and potency against target enzymes.

Materials Science

In addition to its medicinal applications, this compound is being investigated for its utility in materials science, particularly in the development of functional materials.

Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has been shown to improve electrical properties. The fluorosulfonyl group can facilitate charge transport within polymer matrices, making these compounds suitable for applications in organic electronics, including organic solar cells and field-effect transistors.

Sensors and Catalysts

Due to its reactive functional groups, this compound can be utilized in sensor technology and as a catalyst in organic reactions. The unique reactivity of the fluorosulfonyl group allows it to participate in various chemical transformations, which can be harnessed for sensor applications that detect specific analytes or environmental changes.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiophene ring. This flexibility is crucial for exploring structure-activity relationships (SAR) in drug development.

Synthetic Pathways

Common synthetic strategies include:

- Electrophilic Aromatic Substitution: Utilizing bromination and sulfonylation reactions to introduce the bromine and fluorosulfonyl groups.

- Functional Group Transformations: Modifying the carboxylic acid group to form esters or amides for enhanced biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid | Contains chlorosulfonyl group; less electrophilic | Medicinal chemistry; material science |

| 5-Bromo-thiophene-2-carboxylic acid | Simpler structure; lacks additional halogen | Basic research; less complex synthesis |

| 4-Bromo-5-fluorosulfonylthiophene-2-carboxylic acid | Enhanced electrophilicity due to fluorine | Advanced drug development; electronic materials |

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in Thiophene Carboxylic Acids

The following table highlights key structural and functional differences:

Key Differences in Physicochemical Properties

Lipophilicity (logP):

- Fluorosulfonyl (-SO₂F) and chlorosulfonyl (-SO₂Cl) groups reduce lipophilicity compared to methyl (-CH₃) or trifluoromethoxy (-OCF₃) substituents. For instance, 4-bromo-5-methylthiophene-2-carboxylic acid (logP ~2.1) is more lipophilic than this compound (estimated logP ~0.8), influencing membrane permeability and bioavailability .

- The trifluoromethoxy group in 4-bromo-5-(trifluoromethoxy)thiophene-2-carboxylic acid balances electronegativity and lipophilicity, enhancing metabolic stability .

Reactivity:

- Fluorosulfonyl and chlorosulfonyl groups are highly reactive in nucleophilic aromatic substitution (e.g., with amines to form sulfonamides). The fluorosulfonyl derivative is more electron-deficient, favoring faster reactions compared to chlorosulfonyl analogs .

- Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, as seen in boronic acid derivatives like (4-bromo-5-methylthiophen-2-yl)boronic acid (CAS 154566-69-5) .

Biological Activity

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid (CAS Number: 1936650-56-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a thiophene ring substituted with a bromine atom and a fluorosulfonyl group, which may contribute to its unique chemical reactivity and biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A thiophene ring , which is known for its aromatic stability and ability to participate in various chemical reactions.

- A bromine atom at position 4, which can influence the compound's reactivity and interaction with biological targets.

- A fluorosulfonyl group that enhances its electrophilic character, potentially allowing for covalent interactions with nucleophilic sites in proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This interaction can lead to:

- Enzyme inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein labeling : It can be used in research to label proteins for further study due to its stable covalent bonding capabilities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that certain thiophene derivatives possess significant anticancer properties. For example, compounds with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 and A549 cell lines. The results indicated that some derivatives had IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting enhanced potency against these cancer types .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiophene-based compounds against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, indicating that these compounds could serve as lead structures for antibiotic development .

Data Table: Biological Activity Summary

Q & A

Q. What are effective synthetic routes for preparing 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of brominated thiophene derivatives often involves halogenation or sulfonation reactions. For example, a related compound, 4-bromothiophene-2-carboxylic acid, was synthesized via electrophilic substitution with bromine in the presence of a catalytic acid, achieving a 50% yield as determined by ¹⁹F NMR analysis . To optimize yields for fluorosulfonyl derivatives, consider controlling reaction temperature (e.g., below 0°C to minimize side reactions) and using anhydrous solvents. Purity can be enhanced via recrystallization or column chromatography, as demonstrated for similar compounds with >97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC/GC : Assess purity (>95% threshold recommended for synthetic intermediates) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and ¹⁹F NMR to verify fluorosulfonyl groups, referencing shifts observed in analogs (e.g., δ = -60.64 ppm for trifluoromethoxy derivatives) .

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass ~291.93 g/mol for C₅HBrFSO₄S) and fragmentation patterns .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Bromothiophene derivatives with electron-withdrawing groups (e.g., fluorosulfonyl) are sensitive to moisture and light. Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) . Monitor degradation via periodic NMR/HPLC checks, as hydrolytic cleavage of sulfonyl groups is a common degradation pathway .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings or other cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the bromine and fluorosulfonyl groups. For example, the electron-deficient thiophene ring may activate the bromine toward oxidative addition with Pd(0) catalysts. Compare with analogs like 4-bromo-2-fluorophenylboronic acid, where steric and electronic parameters were optimized for coupling efficiency . Experimental validation should include screening Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. CsF) .

Q. What strategies resolve contradictions in biological activity data for thiophene-based analogs in receptor-binding assays?

- Methodological Answer : Structural analogs (e.g., 4-bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid) show variability in GPR35 agonist activity due to substituent positioning . To address discrepancies:

- Use isothermal titration calorimetry (ITC) to measure binding affinities.

- Perform molecular docking studies to correlate substituent orientation (e.g., fluorosulfonyl vs. carboxymethoxy) with receptor interactions .

- Validate with dynamic mass redistribution (DMR) assays in native cell lines (e.g., HT-29) .

Q. How does the fluorosulfonyl group influence the electrochemical properties of thiophene derivatives in conductive polymers?

- Methodological Answer : The fluorosulfonyl group enhances electron-withdrawing capacity, reducing the HOMO-LUMO gap. Compare with thiophene-2-carboxylic acid, which, when used in graphene surface modification, increased photoresponsivity in mid-IR detectors due to enhanced charge transfer . Characterize via cyclic voltammetry (CV) to measure redox potentials and impedance spectroscopy to assess conductivity. Substituent effects can be further probed using DFT .

Key Considerations for Researchers

- Synthetic Challenges : Competing reactions (e.g., debromination under strong bases) require careful optimization of stoichiometry and reaction time .

- Biological Applications : Prioritize derivatives with balanced lipophilicity (logP ~2–3) for membrane permeability in drug discovery .

- Safety : Fluorosulfonyl groups may generate toxic HF upon hydrolysis; use fluoropolymer-coated labware and proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.